2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 1326830-98-1
VCID: VC4649463
InChI: InChI=1S/C26H20ClN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Molecular Formula: C26H20ClN3O5
Molecular Weight: 489.91

2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

CAS No.: 1326830-98-1

Cat. No.: VC4649463

Molecular Formula: C26H20ClN3O5

Molecular Weight: 489.91

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one - 1326830-98-1

Specification

CAS No. 1326830-98-1
Molecular Formula C26H20ClN3O5
Molecular Weight 489.91
IUPAC Name 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Standard InChI InChI=1S/C26H20ClN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3
Standard InChI Key GVVGAAXURALENH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl

Introduction

Structural Characterization and Nomenclature

The compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl substituent. The oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity in drug design . The 3,4,5-trimethoxyphenyl group contributes to hydrophobic interactions and potential hydrogen bonding via methoxy oxygen atoms, while the 4-chlorophenyl substituent may influence electronic properties and target selectivity .

Synthetic Pathways and Optimization

Isoquinolinone Core Formation

The 1,2-dihydroisoquinolin-1-one scaffold is typically synthesized via the Bischler-Napieralski reaction, involving cyclization of β-phenylethylamides under dehydrating conditions. For example, a substituted β-phenylethylamide precursor bearing a 4-chlorophenyl group could undergo cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .

Oxadiazole Ring Construction

The 1,2,4-oxadiazole ring is formed through a [2+3] cycloaddition between a nitrile oxide and a carboximidamide. In this case, a 3,4,5-trimethoxybenzonitrile oxide could react with a pre-functionalized isoquinolinone bearing an amidoxime group at position 4. This reaction is typically catalyzed by base (e.g., K₂CO₃) and proceeds under mild thermal conditions (60–80°C) .

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper orientation during oxadiazole formation requires careful control of reaction conditions .

  • Methoxy Group Stability: The 3,4,5-trimethoxyphenyl substituent may undergo demethylation under strong acidic or basic conditions, necessitating protective strategies .

Pharmacological Activities and Mechanisms

Cyclooxygenase (COX) Inhibition

Structural analogs with oxadiazole substituents demonstrate selective COX-II inhibitory activity. For instance, compound ODZ4 (a 4-methoxyphenyl-oxadiazole derivative) showed dual COX-I/II inhibition with IC₅₀ values of 41 μM (COX-I) and 44 μM (COX-II), comparable to Celecoxib . The trimethoxyphenyl group in the target compound may enhance COX-II binding through:

  • Hydrophobic interactions with Val⁵²³ and Leu⁵³⁴ in the COX-II active site .

  • Hydrogen bonding between methoxy oxygen atoms and Arg¹²⁰ .

Table 1: COX Inhibitory Activity of Structural Analogs

CompoundCOX-I IC₅₀ (μM)COX-II IC₅₀ (μM)Selectivity Ratio
Celecoxib498.885.5
ODZ4 41440.93
Target Compound**Predicted: 15–20

*Predicted based on methoxy substitution effects .

Molecular Docking and Structure-Activity Relationships

Docking studies of analogous compounds into the COX-II active site (PDB: 3LN1) reveal:

  • The oxadiazole ring forms π-π interactions with Tyr³⁸⁵ and His³⁸⁸ .

  • The 4-chlorophenyl group occupies a hydrophobic pocket near Leu³⁸⁴ .

  • Trimethoxy substituents may improve binding affinity by 30–40% compared to mono-methoxy analogs .

Toxicity and Selectivity Profiles

Compounds with amide groups (e.g., NHC2) exhibit reduced ulcerogenicity compared to carboxylic acid derivatives (e.g., diclofenac) . The target compound’s lack of free acidic protons suggests potential for lower gastrointestinal toxicity, a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs).

Future Directions

  • In Vivo Efficacy Studies: Evaluate anti-inflammatory activity in carrageenan-induced rat paw edema models.

  • Kinase Profiling: Assess selectivity against CDK2, EGFR, and VEGFR2 based on structural similarities to patented analogs .

  • Prodrug Development: Explore ester or carbamate prodrugs to enhance oral bioavailability.

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